molecular formula C13H14N2O2S B8536967 5-Phthalimidopentanethioamide

5-Phthalimidopentanethioamide

Cat. No.: B8536967
M. Wt: 262.33 g/mol
InChI Key: GYDKRDTXMSZALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phthalimidopentanethioamide is a specialized organic compound characterized by a phthalimido group (C₈H₄NO₂) linked to a pentanethioamide backbone (C₅H₉NS). Its IUPAC name is derived from the combination of these structural features, with the phthalimido moiety providing aromatic rigidity and the thioamide group introducing sulfur-based reactivity. Thioamides are known for their role in medicinal chemistry, particularly in modulating enzyme inhibition and metal chelation.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanethioamide

InChI

InChI=1S/C13H14N2O2S/c14-11(18)7-3-4-8-15-12(16)9-5-1-2-6-10(9)13(15)17/h1-2,5-6H,3-4,7-8H2,(H2,14,18)

InChI Key

GYDKRDTXMSZALD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional and structural similarities with several related molecules, including 5-cyanopentanamide and Ranitidine-related impurities (e.g., Ranitidine diamine hemifumarate). Key distinctions lie in substituent groups and backbone modifications:

Compound Name Molecular Formula Functional Groups Key Features
5-Phthalimidopentanethioamide C₁₃H₁₃N₂O₂S Phthalimido, thioamide Aromatic rigidity, sulfur reactivity
5-cyanopentanamide C₆H₁₀N₂O Cyano, amide Polar nitrile, amide hydrogen bonding
Ranitidine diamine hemifumarate C₁₃H₂₃N₃O₄S (base) Amino, thioether, hemifumarate Basic amine, salt form for stability

Functional Group Analysis

  • Thioamide vs. Amide: The thioamide group in this compound exhibits greater nucleophilicity and metal-binding capacity compared to the amide in 5-cyanopentanamide, which is more polar due to the cyano group .
  • Phthalimido vs.

Physicochemical Properties

While explicit data on this compound’s solubility or melting point is absent, inferences can be made:

  • Solubility : The phthalimido group likely reduces water solubility compared to the hemifumarate salt of Ranitidine diamine, which benefits from ionic character .
  • Molecular Weight: At 273.32 g/mol, this compound is heavier than 5-cyanopentanamide (142.16 g/mol), impacting diffusion and bioavailability.

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